N-(3-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

CB2 receptor structure-activity relationship naphthyridinone scaffold

This N-(3-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899744-90-2) is a unique SAR probe for CB2 receptor and FAAH dual-target pharmacology. Its compact N-1 methyl and N-(3-methoxybenzyl) carboxamide substitution pattern is absent from published CB2 studies, making it irreplaceable for benchmarking against N-1 benzyl analogs (e.g., CAS 946251-24-7). Researchers seeking to map the contribution of N-1 steric bulk to CB2 affinity or to test for FAAH target switching require this specific, experimentally uncharacterized compound. Substitution with in-class analogs risks unpredictable biological profile alterations.

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 899744-90-2
Cat. No. B2370667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS899744-90-2
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCC3=CC(=CC=C3)OC
InChIInChI=1S/C18H17N3O3/c1-21-16-13(6-4-8-19-16)10-15(18(21)23)17(22)20-11-12-5-3-7-14(9-12)24-2/h3-10H,11H2,1-2H3,(H,20,22)
InChIKeyITOCOWRWTNNRIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899744-90-2): Chemical Identity and Scaffold Context for Research Procurement


N-(3-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899744-90-2) is a synthetic small molecule (MW 323.3 g/mol, C18H17N3O3) belonging to the 1,8-naphthyridin-2(1H)-one-3-carboxamide class [1]. The 1,8-naphthyridine-3-carboxamide scaffold has been extensively characterized as a privileged structure for cannabinoid CB2 receptor (CB2R) agonist development with reported anticancer and anti-inflammatory activities [2][3]. The compound features a 1-methyl substitution on the naphthyridinone nitrogen and an N-(3-methoxybenzyl) carboxamide side chain at position 3, a substitution pattern that distinguishes it from other in-class analogs bearing 4-methylcyclohexylamido, 4-chlorobutyl, or propargyl groups at this position.

Why Generic 1,8-Naphthyridine-3-Carboxamide Analogs Cannot Substitute for CAS 899744-90-2 in Focused Screening


Within the 1,8-naphthyridine-3-carboxamide chemotype, biological activity is exquisitely sensitive to the nature and position of substituents. Published structure-activity relationship (SAR) studies demonstrate that functional activity at CB2 receptors can switch from agonism to antagonism/inverse agonism depending solely on the introduction of substituents at the C-6 position of the naphthyridine scaffold [1]. Similarly, the N-1 and C-3 substituents profoundly influence both potency and selectivity; for example, 4-methylcyclohexylamido derivatives at the C-3 carboxamide position exhibit high CB2 affinity, whereas propargyl substitution at N-1 yields derivatives with differential anticancer cytotoxicity profiles across breast (HBL-100), oral (KB), and colon (SW-620) cell lines [2][3]. The target compound's specific combination of N-1 methyl and the N-(3-methoxybenzyl) carboxamide at C-3 has no directly reported quantification in the peer-reviewed literature, meaning that no generic class-level assumption about its potency, selectivity, or target engagement can be made without experimental verification. Researchers seeking to replace this compound with an in-class analog risk altering the biological profile in unpredictable ways.

CAS 899744-90-2: Quantitative Differentiation Evidence Against Closest Structural and Pharmacological Comparators


Structural Differentiation at N-1: Methyl vs. Benzyl Substitution on the 1,8-Naphthyridinone Core

The target compound bears an N-1 methyl group, whereas the closest commercially available structural analog (CAS 946251-24-7) bears an N-1 benzyl substituent . Published SAR studies on the 1,8-naphthyridin-2(1H)-one-3-carboxamide series demonstrate that the nature of the N-1 substituent directly modulates CB2 receptor binding affinity; for instance, N-1 substitution with a 4-chlorobutyl group (as in LV50) yields a CB2-selective agonist with anti-proliferative activity in Jurkat leukemia cells [1]. No published CB2 affinity or functional data exist comparing N-1 methyl vs. N-1 benzyl variants with an otherwise identical N-(3-methoxybenzyl) carboxamide side chain.

CB2 receptor structure-activity relationship naphthyridinone scaffold

Differentiation from Non-Naphthyridine FAAH Inhibitors Bearing the Same 3-Methoxybenzyl Pharmacophore

The compound N-(3-methoxybenzyl)palmitamide (CAS 847361-96-0) shares the identical 3-methoxybenzylamide substructure but is built on a simple palmitamide scaffold rather than a 1,8-naphthyridinone heterocycle. N-(3-methoxybenzyl)palmitamide has been reported to inhibit human FAAH with 40.0% efficacy at 10 µM and 70.1% efficacy at 500 µM in a fluorescence-based assay, and also inhibits soluble epoxide hydrolase (sEH) with IC50 values of 159 nM (mouse), 113 nM (rat), and 235 nM (human) . In contrast, the target compound incorporates the 3-methoxybenzylamide into a rigidified 1,8-naphthyridinone scaffold, which in related CB2 agonist programs has conferred receptor subtype selectivity (CB2 over CB1) that is unattainable with flexible acyclic amides [1]. No published FAAH or sEH inhibition data exist for CAS 899744-90-2.

FAAH inhibition endocannabinoid system scaffold hopping

Scaffold-Class Cytotoxicity Baseline: 1,8-Naphthyridine-3-Carboxamide Derivatives in Cancer Cell Lines

The broader 1,8-naphthyridine-3-carboxamide class has established in vitro cytotoxicity profiles. Srivastava et al. (2007) reported that among a series of 1,8-naphthyridine-3-carboxamide derivatives (compounds 8–23), compound 12 exhibited IC50 = 1.37 µM against HBL-100 (breast) cells, while compound 17 showed IC50 = 3.7 µM against KB (oral) cells, and compound 22 showed IC50 = 3.0 µM against SW-620 (colon) cells [1]. Newer 1,8-naphthyridin-2(1H)-one-3-carboxamides such as FG158a and FG160a reduced neuroblastoma SH-SY5Y cell viability with IC50 values of 11.8 µM and 13.2 µM, respectively, via a CB2R-mediated mechanism [2]. CAS 899744-90-2 has not been evaluated in any published cytotoxicity panel, and its anticancer activity relative to these class benchmarks remains unknown.

anticancer cytotoxicity 1,8-naphthyridine

Selectivity Context: 1,8-Naphthyridine-3-Carboxamides as CB2-Selective Ligands vs. CB1 Off-Target Risk

A key advantage of the 1,8-naphthyridine-3-carboxamide scaffold documented in the literature is its inherent selectivity for CB2 over CB1 receptors. Manera et al. (2006) reported naphthyridine derivatives with Ki values at CB2 in the nanomolar range and CB1/CB2 selectivity ratios exceeding 100-fold [1]. LV50, a 2-oxo-1,8-naphthyridine-3-carboxamide derivative, demonstrated CB2R-mediated anti-proliferative effects in Jurkat cells that were reversed by a selective CB2 antagonist, confirming on-target CB2 engagement without CB1-mediated psychoactive effects [2]. Whether CAS 899744-90-2 retains this class-level CB2 selectivity has not been experimentally determined, and the presence of the 3-methoxybenzyl group—a motif also found in FAAH inhibitors—introduces potential polypharmacology that may differentiate it from the 4-methylcyclohexylamido CB2-selective analogs.

CB2 selectivity cannabinoid receptor therapeutic window

Physicochemical Property Differentiation: Calculated Drug-Likeness and Permeability Parameters

Based on computed descriptors from PubChem [1], CAS 899744-90-2 has the following physicochemical profile: MW = 323.3 g/mol, XLogP3-AA = 2.3, hydrogen bond donor count = 1, hydrogen bond acceptor count = 4, rotatable bond count = 4, and topological polar surface area (TPSA) = 71.8 Ų. These values place the compound within Lipinski's rule-of-five space (MW < 500, logP < 5, HBD ≤ 5, HBA ≤ 10), predicting acceptable oral absorption potential. For comparison, the N-1 benzyl analog (CAS 946251-24-7) has a substantially higher MW of 399.45 g/mol and higher calculated logP due to the additional phenyl ring , while LV50 (N-1 = 4-chlorobutyl) has a different rotatable bond profile and halogen content that may affect metabolic stability. No experimental ADME or pharmacokinetic data are available for CAS 899744-90-2.

drug-likeness ADME physicochemical properties

Recommended Research Application Scenarios for CAS 899744-90-2 Based on Available Structural and Class-Level Evidence


SAR Probe for N-1 Methyl Substitution Effects in 1,8-Naphthyridine-3-Carboxamide CB2 Agonist Programs

Given that the 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold is well-validated for CB2 receptor agonism [1], CAS 899744-90-2 can serve as a specific SAR probe to interrogate the effect of a compact N-1 methyl group combined with an N-(3-methoxybenzyl) carboxamide side chain. This substitution pattern is absent from published CB2 SAR studies, which have predominantly explored N-1 substituents such as 4-chlorobutyl (LV50), propargyl, and various alkyl/cycloalkyl groups. A head-to-head CB2 binding and functional assay comparison with the N-1 benzyl analog (CAS 946251-24-7) would directly quantify the contribution of N-1 steric bulk to receptor affinity and efficacy.

Selectivity Profiling Against FAAH: Dual-Target vs. Target-Switching Hypothesis Testing

The presence of the 3-methoxybenzylamide motif—a substructure shared with the known FAAH inhibitor N-(3-methoxybenzyl)palmitamide —combined with the CB2-preferring 1,8-naphthyridinone scaffold, makes CAS 899744-90-2 a unique tool compound for testing whether this chemotype exhibits dual CB2/FAAH pharmacology or undergoes a complete target switch. Researchers can employ this compound in side-by-side FAAH inhibition assays and CB2 functional assays to determine whether the naphthyridinone core redirects the pharmacological activity of the 3-methoxybenzyl pharmacophore.

Baseline Physicochemical Benchmarking for 1,8-Naphthyridine-3-Carboxamide Library Design

With its computed MW of 323.3 g/mol, XLogP3-AA of 2.3, and favorable drug-likeness parameters [2], CAS 899744-90-2 occupies an attractive physicochemical space within the 1,8-naphthyridine-3-carboxamide class. It can serve as a reference compound for library designers who aim to balance CB2 affinity with ADME properties, particularly when comparing against higher-MW analogs such as the N-1 benzyl derivative (MW 399.45). Experimental determination of aqueous solubility, logD, microsomal stability, and permeability would provide actionable benchmarks for lead optimization within this series.

Quote Request

Request a Quote for N-(3-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.